BMS 195614 is classified as a retinoic acid receptor antagonist. It selectively targets the retinoic acid receptor alpha, a member of the nuclear hormone receptor superfamily. This compound has been studied for its potential applications in male contraception due to its ability to disrupt spermatogenesis without affecting testosterone levels or libido . The compound's structure is defined by its unique ability to bind selectively to the retinoic acid receptor alpha while exhibiting antagonistic properties against retinoic acid-induced signaling pathways.
The synthesis of BMS 195614 involves several steps that utilize various organic chemistry techniques. The compound was sourced from Tocris Bioscience and synthesized using methods that include the coupling of specific chemical precursors and subsequent purification processes. For instance, one reported synthesis involved the reaction of a diastereomeric mixture in ethyl acetate followed by purification through silica gel column chromatography . Key parameters during synthesis include temperature control (e.g., reactions conducted at 0°C) and the use of solvents like tetrahydrofuran and methanol-water mixtures for extraction and purification.
BMS 195614 has a complex molecular structure characterized by a naphthalene core with various functional groups. The systematic name of BMS 195614 is 4-[[[5,6-dihydro-5,5-dimethyl-8-(3-quinolinyl)]carbonyl]amino]benzoic acid. Its molecular formula is C22H24N2O3, with a molar mass of approximately 364.44 g/mol. The compound features multiple chiral centers, which contribute to its biological activity and selectivity towards the retinoic acid receptor alpha .
BMS 195614 participates in various chemical reactions primarily related to its role as a receptor antagonist. It inhibits all-trans-retinoic acid-induced signaling pathways by blocking the activation of retinoic acid response elements. This antagonistic action can be quantified using transactivation assays which measure the inhibition of reporter gene expression in response to retinoic acid stimulation .
The mechanism of action for BMS 195614 involves its binding to the ligand-binding domain of the retinoic acid receptor alpha, which prevents the receptor from undergoing conformational changes necessary for transcriptional activation of target genes. By inhibiting this pathway, BMS 195614 effectively disrupts processes such as cell differentiation and proliferation in various cancer models and spermatogenesis in male reproductive tissues .
BMS 195614 exhibits specific physical and chemical properties that are critical for its function as a pharmaceutical agent. It is characterized by moderate solubility in organic solvents but poor solubility in aqueous environments, which affects its bioavailability when administered orally.
BMS 195614 has significant potential applications in both research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2